全氟-2,5,8-三甲基-3,6,9-三氧十二烷酸,甲酯

描述

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester, is a compound that falls within the category of fluorinated surfactants, which are known for their ability to reduce surface tension significantly. These compounds are characterized by their perfluorinated carbon chains and functional groups that can interact with various substances, making them useful in a wide range of applications, from industrial processes to consumer products.

Synthesis Analysis

The synthesis of related fluorinated esters typically involves the esterification of fluorinated acids with alcohols. For instance, perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid esters were synthesized by esterification of a specific tetrafluoro-propionic acid fluoride with alcohols of varying chain lengths . Although the exact synthesis of Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester is not detailed in the provided papers, similar synthetic routes may be applicable, involving the esterification of a perfluorinated acid with methanol.

Molecular Structure Analysis

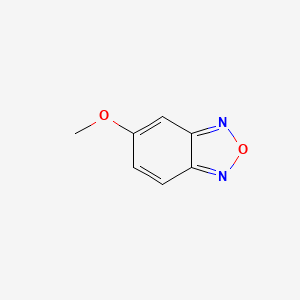

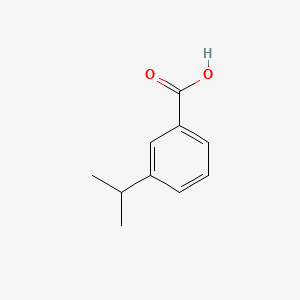

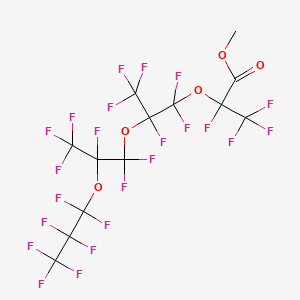

The molecular structure of fluorinated esters is characterized by a perfluorinated carbon backbone and an ester functional group. The provided papers do not directly discuss the molecular structure of Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester, but they do provide insights into the characterization of similar compounds using techniques such as FT-IR, 1H NMR, and 19F NMR . These techniques would likely reveal the presence of characteristic ester (C=O) stretches, methyl groups, and the distinct chemical shifts associated with the fluorinated carbon atoms.

Chemical Reactions Analysis

Fluorinated esters can undergo various chemical reactions, depending on their functional groups and the conditions applied. For example, trimethylsilyl esters of phosphorus acids react with anhydrous hydrogen chloride and exhibit different thermal behaviors based on their bridge units . While not directly applicable to Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester, this indicates that fluorinated esters can participate in reactions such as hydrolysis or nucleophilic substitution, depending on their structure and the reagents involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated esters are influenced by their molecular structure. The provided papers report that similar fluorinated esters have low surface tension and can significantly reduce the surface tension of organic solvents . Additionally, the critical micelle concentrations and the effective cross-section areas of these surfactants have been analyzed, indicating their ability to form micelles and their arrangements at the air/solvent interface . These properties are essential for applications in detergents, coatings, and other surface-active formulations.

科学研究应用

-

Application in Toxicology

- Field : Toxicology

- Summary : This compound has been used in toxicological studies, specifically in dose response, dosimetric, and metabolic evaluations .

- Methods : In one study, male and female Sprague Dawley rats were exposed to this compound by oral gavage for five days over multiple dose levels (0.3–335.2 mg/kg/day) .

- Results : The study observed mortality at doses >17 mg/kg/day and body weight changes at doses ≤17 mg/kg/day. For the 17 mg/kg/day dose level, T3 and T4 thyroid hormone concentrations were significantly decreased .

-

Application as a Surfactant

安全和危害

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester is classified as dangerous with hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . In a study, Sprague Dawley rats exposed to this compound showed mortality at doses >17 mg/kg/day and body weight changes at doses 17 mg/kg/day .

未来方向

As a replacement for legacy PFAS in manufacturing processes, Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester is subject to ongoing research to understand its environmental and toxicological effects . The evidence of thyroid hormone dysregulation, sex-based differences in clinical results and dosimetry, and IVIVE predictions suggest that this compound induces a complex and toxic exposure response in rodents .

属性

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H3F23O5/c1-38-2(37)3(14,7(19,20)21)39-12(33,34)5(17,9(25,26)27)41-13(35,36)6(18,10(28,29)30)40-11(31,32)4(15,16)8(22,23)24/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFXNOHVAKKASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H3F23O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880418 | |

| Record name | Methylperfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester | |

CAS RN |

39187-47-8 | |

| Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039187478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylperfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。